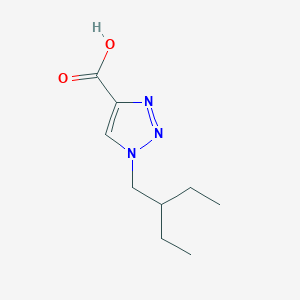

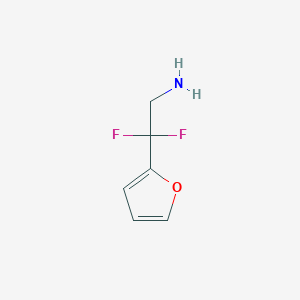

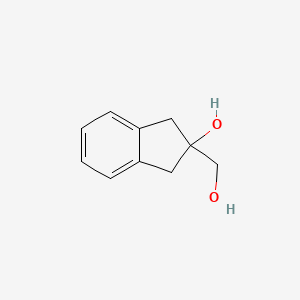

3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole

Overview

Description

Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring are often part of bioactive molecules. For instance, Ethyl 3-(furan-2-yl)propionate is used as a flavoring agent in the food industry .

Synthesis Analysis

Furan derivatives can be synthesized from biomass-derived furans such as furfural and 5-hydroxymethylfurfural . These compounds are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others .

Molecular Structure Analysis

The molecular structure of furan derivatives can be complex and varies depending on the specific compound. For example, the crystal structure of (E)-3-(furan-2-yl)acrylonitrile has been studied .

Chemical Reactions Analysis

Furan derivatives undergo many reactions. For instance, reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH affords products of hydroarylation of the carbon–carbon double bond, 3-aryl-3-(furan-2-yl)propenoic acid derivatives .

Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives depend on the specific compound. For example, furfural is a heterocyclic aldehyde with oxygen as the heteroatom replacing one of the carbon atoms of the five-membered ring. It has a density of 1160 kg/m^3 and boils at 161.7°C .

Scientific Research Applications

Biochemical Analysis and Pharmacological Potential

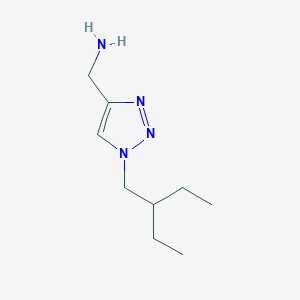

- Biochemical Parameter Analysis : A study by Danilchenko (2017) focused on the biochemical parameters in rats treated with a related compound, sodium 2-(4-amino-5-(furan-2-yl)-1,2,4-triazole-3-ylthio)acetate. It was found to influence various biochemical markers, suggesting potential as an antioxidant and immune-modulating agent (Danilchenko, 2017).

Chemical Synthesis and Catalysis

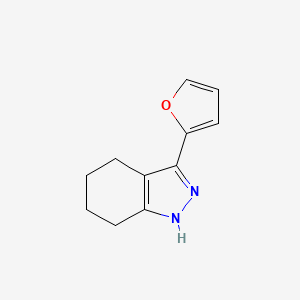

- Cobalt(III)-Catalyzed Synthesis : Hummel and Ellman (2014) developed a new cobalt(III) catalyst for the synthesis of N-aryl-2H-indazoles and furans, demonstrating its application in creating compounds including 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Hummel & Ellman, 2014).

Synthesis of Furan Derivatives

- Furan Derivatives Synthesis : Palmieri, Gabrielli, and Ballini (2010) developed a method for synthesizing furan derivatives, including 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole, showing its relevance in pharmaceutical research (Palmieri et al., 2010).

Crystal Structure Analysis

- Crystal Structure of Furan-Indazole Compounds : Sopková-de Oliveira Santos et al. (2000) analyzed the crystal structure of 1-benzyl-3-(5-hydroxymethyl-2-furyl)indazole, offering insights into the molecular arrangement and potential applications in material sciences (Sopková-de Oliveira Santos et al., 2000).

Tautomerism and Chemical Properties

- Thiol-Thione Tautomerism : Koparır, Çetin, and Cansiz (2005) studied the tautomeric equilibrium in compounds like 5-Furan-2-yl[1,3,4]oxadiazole-2-thiol, highlighting the chemical properties relevant to the synthesis and application of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Koparır et al., 2005).

Analgesic Activity Research

- Analgesic Activity of Derivatives : Danilchenko (2018) researched the analgesic activity of derivatives of 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiols, offering a foundation for developing new analgesic agents related to 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Danilchenko, 2018).

Antidepressant and Antianxiety Activity

- Psychotropic Potential : Kumar et al. (2017) synthesized and evaluated novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, assessing their antidepressant and antianxiety activities, relevant to the pharmacological context of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Kumar et al., 2017).

Antioxidant Properties

- Antioxidant Activity Analysis : Polo et al. (2016) investigated the antioxidant properties of tetrahydroindazole derivatives, providing insight into the potential health-related applications of 3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole (Polo et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(furan-2-yl)-4,5,6,7-tetrahydro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-2-5-9-8(4-1)11(13-12-9)10-6-3-7-14-10/h3,6-7H,1-2,4-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJITBLCAMTAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(2,4-dimethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1471922.png)

![{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1471926.png)

![4-(chloromethyl)-1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazole](/img/structure/B1471941.png)